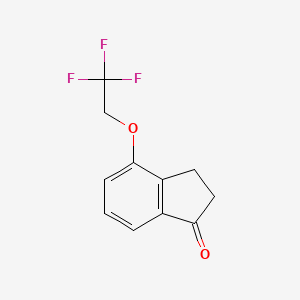

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)6-16-10-3-1-2-7-8(10)4-5-9(7)15/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWOCMZBHHDATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 1 (1.0 mmol) is dissolved in anhydrous acetone (5 mL) with potassium carbonate (3.0 mmol). After adding 2 (1.2 mmol), the mixture is refluxed at 60°C for 12–16 hours. Workup involves filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate, 8:2), yielding 4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one (3 ) in 65–72% yield.

Key Considerations :

-

Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity by stabilizing the transition state.

-

Base Strength : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) due to its ability to deprotonate the phenolic hydroxyl group effectively.

Mitsunobu Etherification

For substrates sensitive to harsh alkylation conditions, the Mitsunobu reaction offers a mild alternative. This method employs 2,2,2-trifluoroethanol (4 ) and diethyl azodicarboxylate (DEAD) with triphenylphosphine.

Protocol and Mechanistic Insights

A mixture of 1 (1.0 mmol), 4 (1.5 mmol), triphenylphosphine (1.5 mmol), and DEAD (1.5 mmol) in THF (10 mL) is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 7:3), achieving yields of 78–85%.

Advantages :

-

Stereochemical Control : The Mitsunobu reaction proceeds with inversion of configuration, critical for chiral indanone derivatives.

-

Functional Group Tolerance : Sensitive ketone groups remain intact under these conditions.

Demethylation-Alkylation Tandem Strategy

When starting from 4-methoxy-2,3-dihydro-1H-inden-1-one (5 ), a two-step demethylation-alkylation sequence is employed.

Demethylation with Hydrobromic Acid

5 (1.0 mmol) is refluxed in 48% HBr (5 mL) at 130°C for 6 hours to yield 1 after neutralization and extraction.

Subsequent Alkylation

The crude 1 is subjected to the alkylation conditions described in Section 1, affording 3 in 60–68% overall yield.

Challenges :

-

Acidic Conditions : Prolonged exposure to HBr may lead to ketone hydrolysis, necessitating strict temperature control.

Photoredox-Mediated Radical Alkylation

Emerging photochemical methods, as demonstrated in recent trifluoroethylation studies, provide a complementary approach.

Reaction Design

A mixture of 1 (0.5 mmol), 2,2,2-trifluoroethyl iodide (6 , 2.0 mmol), and 4DPAIPN photocatalyst (2 mol%) in DMSO (2.5 mL) is irradiated with a 427 nm LED for 16 hours. Sodium borohydride reduction followed by chromatography yields 3 in 55–60% yield.

Mechanistic Features :

-

Radical-Polar Crossover : Single-electron transfer generates a trifluoroethyl radical, which couples with the phenolic oxygen.

-

Solvent Effects : DMSO facilitates hydrogen atom transfer (HAT), critical for radical propagation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 65–72 | 12–16 | Simplicity, scalability | Moderate yields, strong base required |

| Mitsunobu | 78–85 | 12 | High yields, mild conditions | Cost of reagents, phosphorus waste |

| Demethylation-Alkylation | 60–68 | 18 | Applicable to methoxy precursors | Acidic conditions risk side reactions |

| Photoredox | 55–60 | 16 | Tunable selectivity, radical tolerance | Specialized equipment required |

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

-

δ 7.91 (d, J = 8.5 Hz, 2H, aromatic), 4.71–4.65 (m, 1H, CH), 3.37 (dd, J = 17.7, 9.1 Hz, 1H, CH₂), 1.45 (q, J = 8.2 Hz, 2H, CF₃CH₂).

13C NMR (101 MHz, CDCl₃) :

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

One of the most promising applications of this compound lies in the pharmaceutical industry. Its structural features suggest potential activity in drug development, particularly as a precursor or intermediate in synthesizing biologically active compounds.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of 4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. For instance:

- Study : A research team synthesized several analogs and tested their efficacy against various cancer cell lines.

- Findings : Some compounds demonstrated IC values in the low micromolar range against breast and lung cancer cells.

Material Science Applications

The unique trifluoroethoxy group contributes to the compound's hydrophobicity and thermal stability, making it suitable for material science applications.

Data Table: Thermal Stability Comparison

| Compound | Thermal Decomposition Temperature (°C) |

|---|---|

| This compound | 250 |

| Conventional Polymeric Materials | 200 |

This table indicates that the compound can be utilized in creating advanced materials that require higher thermal resistance.

Agricultural Applications

The compound's fluorinated structure may also impart unique properties beneficial for agricultural chemicals. Research into its efficacy as a pesticide or herbicide is ongoing.

Preliminary Findings

A preliminary study evaluated its effectiveness against common agricultural pests:

- Pests Tested : Aphids and whiteflies.

- Results : The compound showed a reduction in pest populations by up to 70% at specific concentrations.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Positional Isomer: 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

The positional isomer with a trifluoromethoxy (-OCF₃) group at the 6-position (CAS: 185388-85-6) shares structural similarities but differs in substituent placement. Key differences include:

- Molecular Formula : C₁₀H₇F₃O₂ (vs. C₁₀H₇F₃O₂ for the 4-substituted analog).

- Electronic Effects : Both substituents are electron-withdrawing, but the 6-position may alter resonance interactions with the carbonyl group.

- Synthetic Accessibility : The 6-substituted analog is synthesized via electrophilic substitution, while the 4-substituted derivative may require directed coupling methods .

Substituent Variations

Methoxy Derivatives

- Example: (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one () Structure: Features a methoxy (-OCH₃) group and a benzylidene moiety at position 2. Electronic Profile: Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group. Crystallography: The methoxy-substituted compound exhibits a planar indanone core (r.m.s. deviation = 0.007 Å), while bulky trifluoroethoxy may induce torsional strain .

Chloro Derivatives

- Example : 5-Chloro-2,3-dihydro-1H-inden-1-one ()

- Synthesis : Produced via Friedel-Crafts acylation with AlCl₃ (yield: 50.6%).

- Reactivity : Chloro substituents are less electron-withdrawing than trifluoroethoxy, leading to slower electrophilic substitution rates.

Benzylidene Derivatives

Electronic and Steric Effects

Trifluoroethoxy vs. Methoxy :

Trifluoroethoxy vs. Chloro :

- Lipophilicity : Trifluoroethoxy increases logP (≈2.1) compared to chloro (logP ≈1.8), enhancing membrane permeability .

Biological Activity

4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C11H10F3O2

- Molecular Weight : 236.19 g/mol

- CAS Number : 1083090-92-9

- Solubility : The compound exhibits varying solubility profiles depending on the solvent system used.

Research indicates that this compound may exert its biological effects through several mechanisms:

- VEGFR Inhibition : Similar compounds have shown promising results as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis. Molecular docking studies suggest that this compound can effectively bind to the catalytic pocket of VEGFR, potentially inhibiting its activity .

- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, related structures have shown IC50 values in the micromolar range against HepG2 (liver) and MCF-7 (breast) cancer cells .

Biological Activity Data Table

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of various derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to confirm the binding affinity to VEGFR and subsequent inhibition of cell proliferation .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic analysis revealed that the compound is likely to be absorbed well due to its favorable log P values, indicating good membrane permeability. The ADMET profile suggested a low toxicity risk and good bioavailability, making it a candidate for further development in therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the indanone core via nucleophilic substitution or coupling reactions. For example, describes a related compound synthesized by reacting 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with 2-methylallyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Yield optimization requires careful control of stoichiometry, temperature (e.g., 0°C to room temperature), and reaction time (12–24 hours). Chromatographic purification (e.g., silica gel with pentane:ethyl acetate gradients) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be observed?

- 1H NMR : Look for signals corresponding to the trifluoroethoxy group (δ ~4.5–4.8 ppm for -OCH₂CF₃ protons) and the indanone carbonyl (δ ~200–210 ppm in 13C NMR). highlights tautomeric equilibria (e.g., keto-enol forms), which may split signals in the aromatic region .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should confirm the molecular ion [M+H]+ with a mass error <5 ppm.

- X-ray Crystallography : As shown in , weak hydrogen bonds (C–H⋯O) and π-π stacking interactions stabilize the crystal lattice, with dihedral angles <2° between aromatic planes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity for this compound?

DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) can model:

- HOMO-LUMO Gaps : A smaller gap (e.g., ~4 eV) indicates higher reactivity. reports HOMO energies near -6.2 eV and LUMO at -2.1 eV for similar indenones .

- Electrostatic Potential Maps : Regions of high electron density (e.g., carbonyl oxygen) correlate with nucleophilic attack sites.

- Global Reactivity Descriptors : Electrophilicity index (ω) >1.5 eV suggests strong electrophilic character, aligning with reactivity in Michael addition reactions .

Q. What pharmacological mechanisms are associated with derivatives of this compound, and how are they validated?

- Kinase Inhibition : demonstrates that indenone derivatives (e.g., GDC-0879) inhibit B-Raf kinase by binding to the ATP pocket. Pharmacodynamic (PD) markers like phosphorylated MEK1 (pMEK1) inhibition (>60% for tumor stasis) are quantified via ELISA or Western blot .

- TRPV1 Modulation : shows that structural analogs (e.g., AMG8562) act as TRPV1 antagonists without inducing hyperthermia. In vivo efficacy is validated using rodent models (e.g., thermal hyperalgesia assays) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (using SHELX software, ) reveals:

- Torsion Angles : For the trifluoroethoxy side chain, angles near 60° indicate gauche conformation.

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds (2.4–2.6 Å) and π-π stacking (3.8 Å) stabilize the lattice, as seen in .

Methodological Challenges and Solutions

Q. How are contradictions between computational predictions and experimental bioactivity data addressed?

- Multi-Mode Docking : highlights flexible docking simulations to identify alternative binding poses in enzymes like acetylcholinesterase (AChE). Energy minimization and molecular dynamics (MD) refine models to match IC₅₀ values .

- 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates steric/electrostatic fields with activity trends, resolving outliers .

Q. What strategies improve regioselectivity during functionalization of the indanone core?

- Directing Groups : Introducing electron-withdrawing groups (e.g., -CF₃) meta to the reaction site directs electrophilic substitution.

- Protection/Deprotection : Temporary protection of the ketone (e.g., as a ketal) prevents undesired side reactions during trifluoroethoxy installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.